![molecular formula C9H14N2 B3199818 2-Methyl-3-(pyridin-2-yl)propan-1-amine CAS No. 1017145-15-1](/img/structure/B3199818.png)
2-Methyl-3-(pyridin-2-yl)propan-1-amine
Overview
Description
“2-Methyl-3-(pyridin-2-yl)propan-1-amine” is an organic compound . It belongs to the class of organic compounds known as 3-alkylindoles . This compound is used in the synthesis of pocket porphyrins .
Synthesis Analysis
The synthesis of “this compound” involves a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C9H14N2/c1-7(2)9(10)8-5-3-4-6-11-8/h3-7,9H,10H2,1-2H3 .Chemical Reactions Analysis
“this compound” is a derivative of amines and can be used as a pharmaceutical intermediate .Physical And Chemical Properties Analysis
The physical form of “this compound” is liquid . It has a boiling point of 212.7±15.0 °C and a density of 0.9800 g/mL at 25℃ .Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function or activity .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-3-(pyridin-2-yl)propan-1-amine. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Methyl-3-(pyridin-2-yl)propan-1-amine in lab experiments is its ability to selectively inhibit the release of neurotransmitters. This property makes it a useful tool for the study of neurotransmitter systems. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-Methyl-3-(pyridin-2-yl)propan-1-amine. One area of research is the development of more selective and potent analogs of this compound for use as drug candidates. Another area of research is the investigation of the potential use of this compound as a tool for the study of various neurotransmitter systems. Additionally, further studies are needed to fully understand the mechanism of action and the physiological effects of this compound.
Scientific Research Applications
2-Methyl-3-(pyridin-2-yl)propan-1-amine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, it has been studied for its role in the regulation of neurotransmitter release and its potential use as a tool for the study of neurotransmitter systems. In pharmacology, it has been investigated for its potential use as a ligand for various receptors.
Safety and Hazards
properties
IUPAC Name |
2-methyl-3-pyridin-2-ylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(7-10)6-9-4-2-3-5-11-9/h2-5,8H,6-7,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBDVJAMUONDBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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